molecular formula C18H20N2O4 B11202082 N-(4-ethoxyphenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

N-(4-ethoxyphenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11202082
M. Wt: 328.4 g/mol
InChI Key: HCXXCBZHZUCDDV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dihydroxy-tetrahydroquinoline core, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the ethoxyphenyl group: This step often involves a substitution reaction where an ethoxyphenyl group is introduced to the quinoline core.

    Addition of the carboxamide group: This can be done through an amidation reaction, where a carboxylic acid derivative reacts with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups to the compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H20N2O4/c1-2-24-12-9-7-11(8-10-12)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h7-10H,2-6H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

HCXXCBZHZUCDDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCCC3)NC2=O)O

Origin of Product

United States

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